Remdesivir

Catalog No.
S515600
CAS No.
1809249-37-3
M.F
C27H35N6O8P
M. Wt
602.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remdesivir

CAS Number

1809249-37-3

Product Name

Remdesivir

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C27H35N6O8P

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N

SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Synonyms

Remdesivir; 1809249-37-3; GS-5734; GS 5734; GS5734.; Prodrug of GS-441524; Prodrug of GS441524; Prodrug of GS441524;

Description

The exact mass of the compound Remdesivir is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Discovery and Early promise

  • Developed by Gilead Sciences, remdesivir was initially designed to target Ebola virus (EBOV) [].
  • In vitro studies showed it possessed broad-spectrum antiviral activity against other RNA viruses, including coronaviruses like Middle East respiratory syndrome coronavirus (MERS-CoV) [].
  • This broad activity made it a promising candidate for investigating its efficacy against novel coronaviruses like SARS-CoV-2, the virus responsible for COVID-19 [].

Mechanism of Action

  • Remdesivir functions as an RNA-dependent RNA polymerase (RdRp) inhibitor [, ]. RdRp is a crucial enzyme for viral replication.
  • Remdesivir mimics a natural building block for viral RNA but with a subtle modification. Once incorporated into the viral RNA chain, it disrupts further chain elongation, essentially halting viral replication [].
  • This mechanism has been demonstrated to be effective against various coronaviruses in laboratory settings [].

Pre-clinical Studies and Early COVID-19 Trials

  • In vivo studies using animal models infected with MERS-CoV showed promising results, with remdesivir reducing viral load and lung damage [].
  • Early clinical trials during the COVID-19 pandemic yielded mixed results. While some studies showed reduced recovery time in hospitalized patients, the impact on mortality rates remained unclear [].

Purity

99%

XLogP3

1.9

Wikipedia

Remdesivir

Biological Half Life

Remdesivir has an elimination half-life of 1 hour following a single 30-minute intravenous infusion. Under the same conditions, the elimination half-lives of the remdesivir metabolites [GS-441524] and GS-704277 are 27 hours and 1.3 hours, respectively. A 10mg/kg intravenous dose in non-human primates has a plasma half-life of 0.39h. The nucleoside triphosphate metabolite has a half-life of 14h in non-human primates. The nucleoside triphosphate metabolite has a half-life of approximately 20 hours in humans.

Use Classification

Human drugs -> Veklury -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ko WC, Rolain JM, Lee NY, Chen PL, Huang CT, Lee PI, Hsueh PR. Arguments infavor of remdesivir for treating SARS-CoV-2 infections. Int J Antimicrob Agents. 2020 Mar 5:105933. doi: 10.1016/j.ijantimicag.2020.105933. [Epub ahead of print] PubMed PMID: 32147516.

2: Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeuticoption for the COVID-19. Travel Med Infect Dis. 2020 Mar 5:101615. doi:10.1016/j.tmaid.2020.101615. [Epub ahead of print] PubMed PMID: 32145386.

3: Gordon CJ, Tchesnokov EP, Feng JY, Porter DP, Gotte M. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle Eastrespiratory syndrome coronavirus. J Biol Chem. 2020 Feb 24. pii:jbc.AC120.013056. doi: 10.1074/jbc.AC120.013056. [Epub ahead of print] PubMedPMID: 32094225.

4: de Wit E, Feldmann F, Cronin J, Jordan R, Okumura A, Thomas T, Scott D, CihlarT, Feldmann H. Prophylactic and therapeutic remdesivir (GS-5734) treatment in therhesus macaque model of MERS-CoV infection. Proc Natl Acad Sci U S A. 2020 Feb13. pii: 201922083. doi: 10.1073/pnas.1922083117. [Epub ahead of print] PubMedPMID: 32054787.

5: Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G.Remdesivir and chloroquine effectively inhibit the recently emerged novelcoronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi:10.1038/s41422-020-0282-0. Epub 2020 Feb 4. PubMed PMID: 32020029; PubMed CentralPMCID: PMC7054408.

6: Sheahan TP, Sims AC, Leist SR, Schäfer A, Won J, Brown AJ, Montgomery SA, HoggA, Babusis D, Clarke MO, Spahn JE, Bauer L, Sellers S, Porter D, Feng JY, Cihlar T, Jordan R, Denison MR, Baric RS. Comparative therapeutic efficacy of remdesivirand combination lopinavir, ritonavir, and interferon beta against MERS-CoV. NatCommun. 2020 Jan 10;11(1):222. doi: 10.1038/s41467-019-13940-6. PubMed PMID:31924756; PubMed Central PMCID: PMC6954302.

7: Brown AJ, Won JJ, Graham RL, Dinnon KH 3rd, Sims AC, Feng JY, Cihlar T,Denison MR, Baric RS, Sheahan TP. Broad spectrum antiviral remdesivir inhibitshuman endemic and zoonotic deltacoronaviruses with a highly divergent RNAdependent RNA polymerase. Antiviral Res. 2019 Sep;169:104541. doi:10.1016/j.antiviral.2019.104541. Epub 2019 Jun 21. PubMed PMID: 31233808; PubMed Central PMCID: PMC6699884.

8: Lo MK, Feldmann F, Gary JM, Jordan R, Bannister R, Cronin J, Patel NR, KlenaJD, Nichol ST, Cihlar T, Zaki SR, Feldmann H, Spiropoulou CF, de Wit E.Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge.Sci Transl Med. 2019 May 29;11(494). pii: eaau9242. doi:10.1126/scitranslmed.aau9242. PubMed PMID: 31142680; PubMed Central PMCID:PMC6732787.

9: Tchesnokov EP, Feng JY, Porter DP, Götte M. Mechanism of Inhibition of EbolaVirus RNA-Dependent RNA Polymerase by Remdesivir. Viruses. 2019 Apr 4;11(4). pii:E326. doi: 10.3390/v11040326. PubMed PMID: 30987343; PubMed Central PMCID:PMC6520719.

10: Agostini ML, Andres EL, Sims AC, Graham RL, Sheahan TP, Lu X, Smith EC, Case JB, Feng JY, Jordan R, Ray AS, Cihlar T, Siegel D, Mackman RL, Clarke MO, BaricRS, Denison MR. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio.2018 Mar 6;9(2). pii: e00221-18. doi: 10.1128/mBio.00221-18. PubMed PMID:29511076; PubMed Central PMCID: PMC5844999.

Explore Compound Types